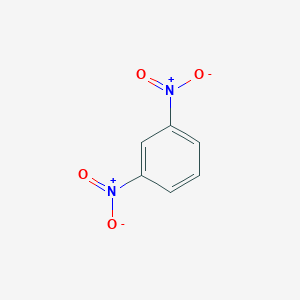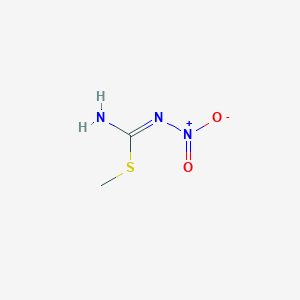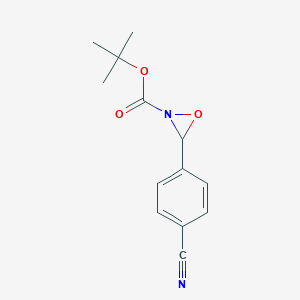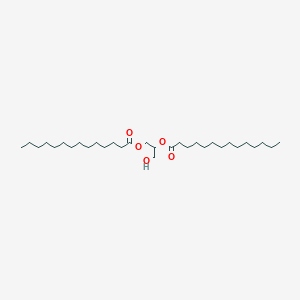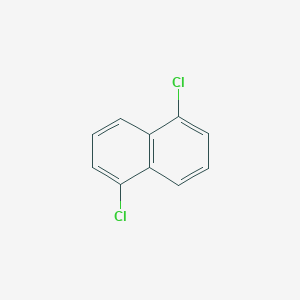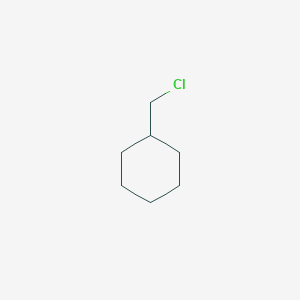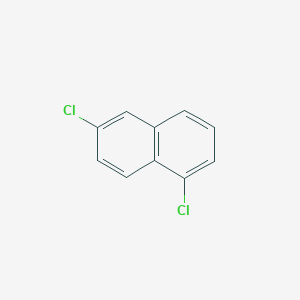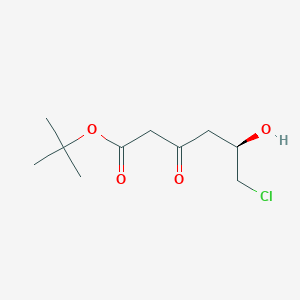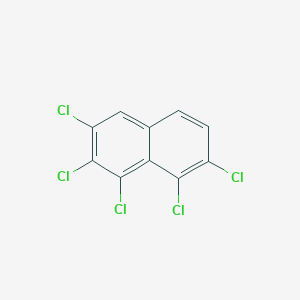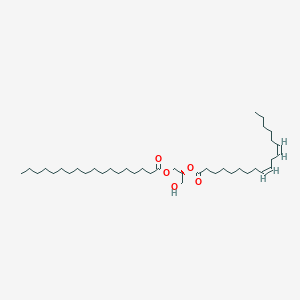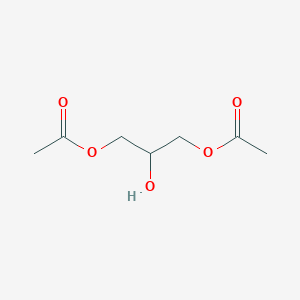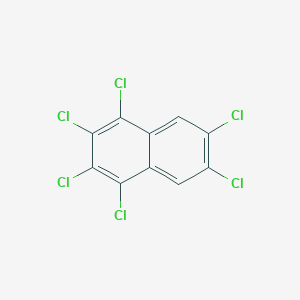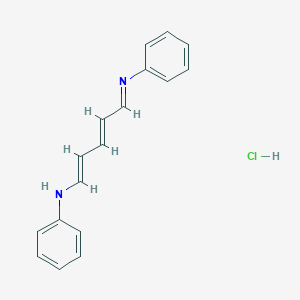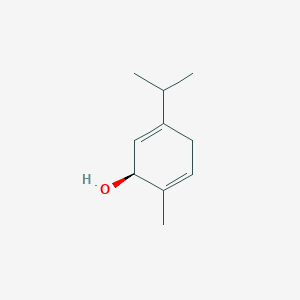
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol, commonly known as β-ionone, is a natural fragrance compound found in various fruits and flowers. It is a member of the terpenoid family and is widely used in the fragrance industry due to its pleasant aroma. Apart from its use in the fragrance industry, β-ionone has also been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of β-ionone is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. It has been shown to activate the p38 MAPK pathway, which plays a crucial role in cell death and survival. β-ionone has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
β-ionone has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. Additionally, β-ionone has been found to possess anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using β-ionone in lab experiments is its low toxicity. It has been found to be relatively safe and non-toxic, making it a good candidate for in vitro and in vivo studies. However, one of the limitations of using β-ionone is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of β-ionone. One potential area of research is the development of β-ionone-based cancer therapies. Another potential area of research is the study of the neuroprotective effects of β-ionone, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of novel methods for synthesizing β-ionone could lead to new applications for this compound in various scientific fields.
Métodos De Síntesis
β-ionone can be synthesized through various methods, including the oxidation of β-carotene, the isomerization of α-ionone, and the cyclization of geraniol. The most commonly used method for synthesizing β-ionone is the cyclization of geraniol. This method involves the use of a strong acid catalyst, such as sulfuric acid, to catalyze the cyclization of geraniol to form β-ionone.
Aplicaciones Científicas De Investigación
β-ionone has been studied for its potential applications in various scientific research areas, including cancer research, neuroscience, and pharmacology. It has been found to possess anti-cancer properties, which make it a potential candidate for cancer therapy. Studies have shown that β-ionone can induce apoptosis (programmed cell death) in cancer cells and inhibit their growth.
Propiedades
Número CAS |
119439-20-2 |
|---|---|
Nombre del producto |
(1S)-2-Methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S)-2-methyl-5-propan-2-ylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,6-7,10-11H,5H2,1-3H3/t10-/m0/s1 |
Clave InChI |
ZDZKIUYTORHFPQ-JTQLQIEISA-N |
SMILES isomérico |
CC1=CCC(=C[C@@H]1O)C(C)C |
SMILES |
CC1=CCC(=CC1O)C(C)C |
SMILES canónico |
CC1=CCC(=CC1O)C(C)C |
Sinónimos |
2,5-Cyclohexadien-1-ol,2-methyl-5-(1-methylethyl)-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



